3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide
Description
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(15-4-3-8-25(28)14-15)24-12-10-23(11-13-24)19-18-16-5-1-2-6-17(16)22-26(18)9-7-21-19/h3-4,7-9,14H,1-2,5-6,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRROJHVWOXPVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=C[N+](=CC=C5)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, including the formation of the pyrazinoindazole core and subsequent functionalization. One common method involves the Ugi reaction, which is a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide intermediate. This intermediate undergoes intramolecular cyclization to form the pyrazinoindazole core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the pyrazinoindazole core, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazinoindazole compounds.
Scientific Research Applications
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can modulate various biological processes. For example, it may act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structural Analogues from Patent Literature
A 2023 European patent () describes derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one with piperazine-based substituents. Key comparisons include:
| Compound Class | Core Structure | Substituents | Functional Implications |
|---|---|---|---|
| Target Compound | Pyrazino[1,2-b]indazole | Piperazine-carbonyl-pyridine 1-oxide | Enhanced polarity; potential kinase binding |
| Patent Derivatives (e.g., EP 2023) | Pyrazino/pyrido-pyrimidinones | 7-(Piperazin-1-yl), 7-(4-methylpiperazin-1-yl) | Improved solubility and metabolic stability |
Piperazine-Linked Indazole Derivatives
highlights 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride, a close analog lacking the pyridine oxide and carbonyl linker.
| Property | Target Compound | 1-(Piperazin-1-yl)-... Hydrochloride |
|---|---|---|
| Solubility | Moderate (oxide enhances polarity) | High (hydrochloride salt) |
| Synthetic Complexity | Higher (carbonyl and oxide steps) | Lower (direct piperazine attachment) |
| Bioactivity | Hypothesized kinase inhibition | Likely kinase inhibition (structural analogy) |
The hydrochloride derivative’s ionic nature improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s neutral pyridine oxide .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (–5) share:
- Tetrahydro heterocyclic cores.
- Electron-withdrawing substituents (e.g., nitro, cyano).
| Feature | Target Compound | Imidazo[1,2-a]pyridine Derivatives |
|---|---|---|
| Electron Effects | Pyridine oxide (moderate EWG) | Nitro (strong EWG), cyano (moderate EWG) |
| Synthetic Routes | Multi-step (piperazine coupling) | One-pot two-step reactions |
| Therapeutic Potential | Kinase/receptor modulation | Unclear (limited bioactivity data) |
The nitro group in imidazo derivatives may confer higher reactivity but also toxicity risks, whereas the pyridine oxide offers a balance of stability and polarity .
Pyrazolopyrimidine and Triazolopyrimidine Derivatives
discusses pyrazolo[3,4-d]pyrimidines and triazolo[1,5-c]pyrimidines , which differ in core structure but share modular substitution patterns.
| Aspect | Target Compound | Pyrazolopyrimidines |
|---|---|---|
| Core Rigidity | Flexible (piperazine linker) | Rigid (fused rings) |
| Substituent Diversity | Limited (fixed oxide/carbonyl) | High (e.g., hydrazine, imino groups) |
| Isomerization | Unlikely | Observed (e.g., triazolo isomerization) |
Q & A
Advanced Question | Data Analysis
- 2D NMR Techniques : COSY or HSQC can disentangle overlapping signals in complex heterocycles .
- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d6 in ) simplify splitting patterns .
- HRMS Cross-Validation : Confirm molecular formulas when NMR is ambiguous (e.g., used HRMS to validate C15H11N5) .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., ’s tetrahydroimidazopyridine derivatives) .
How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
Advanced Question | Stability Profiling
Methodology includes:
- Accelerated Stability Studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC ( emphasizes controlled storage conditions) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds .
- Light Exposure Tests : UV-Vis spectroscopy to detect photo degradation products.
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Intermediate Question | Purification Strategies
- Reversed-Phase Chromatography : Used in with acetonitrile/water gradients (0–50%) to isolate thiourea derivatives .
- Recrystallization : Ethanol or DMSO as solvents for crystallizing polar intermediates (e.g., ’s 55% purity compound) .
- Liquid-Liquid Extraction : Dichloromethane/water partitioning removes hydrophilic byproducts () .
How to design in vitro assays to evaluate potential biological activity (e.g., kinase inhibition)?
Advanced Question | Biological Evaluation
- Target Selection : Prioritize kinases or enzymes with structural homology to known targets (e.g., ’s oxadiazole-based compounds for antibacterial activity) .
- Assay Conditions : Use fluorescence polarization (FP) or ATP-coupled assays at physiological pH and temperature.
- Dose-Response Analysis : Test 0.1–100 µM concentrations; calculate IC50 values using nonlinear regression.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
